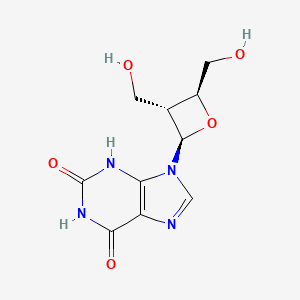

(-)-Oxetanocin X

Description

Historical Context and Discovery of Oxetanocin Analogs

The story of oxetanocin analogs begins with the discovery of Oxetanocin A in 1986, isolated from the fermentation broth of Bacillus megaterium. researchgate.netnih.gov This novel compound, with its unprecedented oxetane (B1205548) ring linked to an adenine (B156593) base, demonstrated potent antiviral and antitumor activities. nih.gov The unique structure and promising biological profile of Oxetanocin A spurred a wave of research aimed at synthesizing and evaluating a wide array of analogs. This led to the development of numerous derivatives, including those with different nucleobases and modifications to the oxetane ring, in an effort to enhance activity and explore structure-activity relationships. nih.govresearchgate.net

Significance in Natural Product Chemistry and Drug Discovery Research

The oxetanocin class of compounds holds a special place in natural product chemistry due to the unusual four-membered oxetane ring. researchgate.net This structural feature presents a significant synthetic challenge and has inspired the development of new synthetic methodologies. researchgate.netacs.org In drug discovery, nucleoside analogs are a well-established class of therapeutic agents, particularly as antiviral and anticancer drugs. mdpi.com The unique three-dimensional structure of oxetanocins allows them to interact with biological targets in novel ways, potentially overcoming resistance mechanisms that affect conventional nucleoside analogs. nih.govacs.org Their broad spectrum of biological activity, including antiviral, antibacterial, and antitumor properties, makes them attractive lead compounds for the development of new medicines. researchgate.netnih.govexlibrisgroup.com

Overview of Academic Research Trajectories for Oxetanocin Class Compounds

Academic research on oxetanocin compounds has followed several key trajectories. A primary focus has been on the total synthesis of the natural products and their analogs. researchgate.netresearchgate.net These synthetic efforts have not only provided access to these complex molecules for biological evaluation but have also driven innovation in synthetic organic chemistry. researchgate.netacs.org

Another major research avenue has been the exploration of the biological activities of these compounds. Extensive studies have been conducted to evaluate their efficacy against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). researchgate.netnih.govresearcher.life Research has also delved into their potential as anticancer agents and their effects on angiogenesis. nih.govbunri-u.ac.jpjst.go.jp

Furthermore, the biosynthesis of Oxetanocin A has been a subject of investigation, with studies identifying the gene cluster responsible for its production in Bacillus megaterium. pnas.orgmit.edu Understanding the biosynthetic pathway provides valuable insights for the potential bioengineering of novel oxetanocin analogs. The development of carbocyclic analogs, where the oxetane oxygen is replaced by a methylene (B1212753) group, has also been a significant area of research, leading to compounds with enhanced metabolic stability and potent antiviral activity. acs.orgmdpi.comsigmaaldrich.com

| Research Area | Focus | Key Findings |

| Total Synthesis | Development of synthetic routes to oxetanocins. | Multiple successful total syntheses of Oxetanocin A and its analogs have been reported. researchgate.netresearchgate.netacs.org |

| Biological Activity | Evaluation of antiviral, anticancer, and other properties. | Broad-spectrum antiviral activity against HSV, HIV, and HBV has been demonstrated. researchgate.netnih.govresearcher.life Some analogs show potent anti-angiogenic or pro-angiogenic effects. bunri-u.ac.jpjst.go.jp |

| Biosynthesis | Elucidation of the natural production pathway of Oxetanocin A. | The gene cluster in Bacillus megaterium responsible for biosynthesis has been identified. pnas.orgmit.edu |

| Analog Development | Creation of modified oxetanocin structures. | Carbocyclic analogs exhibit enhanced stability and potent antiviral activity. acs.orgmdpi.comsigmaaldrich.com Methylene-expanded analogs have also been synthesized and evaluated. ucla.edudoi.org |

Structure

3D Structure

Properties

CAS No. |

113269-45-7 |

|---|---|

Molecular Formula |

C10H12N4O5 |

Molecular Weight |

268.23 g/mol |

IUPAC Name |

9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-3H-purine-2,6-dione |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-5(2-16)19-9(4)14-3-11-6-7(14)12-10(18)13-8(6)17/h3-5,9,15-16H,1-2H2,(H2,12,13,17,18)/t4-,5-,9-/m1/s1 |

InChI Key |

HVWJXIVKNISITK-UDJQAZALSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@H](O3)CO)CO)NC(=O)NC2=O |

Canonical SMILES |

C1=NC2=C(N1C3C(C(O3)CO)CO)NC(=O)NC2=O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Oxetanocin Analogues

Elucidation of the Oxetanocin Biosynthetic Gene Cluster in Bacillus megaterium

The genetic blueprint for oxetanocin A biosynthesis and resistance is located on a 51.5-kb plasmid, pOXT1, within Bacillus megaterium strain NK84-0128. nih.govnih.gov The entire functionality for productivity and resistance has been traced to a 6.8-kb BglI-D fragment of this plasmid. nih.gov This cluster contains four distinct open reading frames: oxsA, oxsB, oxrA, and oxrB. nih.govnih.gov The simplicity of this gene cluster suggests that OXT-A is synthesized through the rearrangement of a purine (B94841) nucleoside sourced from the bacterium's primary metabolism. nih.gov

Genetic and biochemical analyses have confirmed that oxsA and oxsB are the only two genes within the cluster essential for the production of OXT-A. nih.govnih.govnih.gov

oxsB encodes a cobalamin (Cbl)-dependent S-adenosylmethionine (AdoMet) radical enzyme. nih.govnih.gov This enzyme is responsible for catalyzing the key chemical transformation in the pathway: the formation of the distinctive oxetane (B1205548) ring. nih.gov

oxsA encodes an HD-domain phosphohydrolase. nih.govnih.gov It works in conjunction with OxsB and is required for the ring contraction reaction to proceed. nih.govacs.org OxsA is also responsible for the final dephosphorylation step, converting the phosphorylated oxetanocin intermediate into the final product, OXT-A. nih.gov It is believed that OxsA and OxsB may form an activated complex to perform the catalysis, although the binding affinity appears to be weak. nih.gov

| Gene | Encoded Protein | Function in OXT-A Biosynthesis |

| oxsA | HD-domain phosphohydrolase | Essential for catalysis; Final dephosphorylation of the oxetane product. nih.govnih.gov |

| oxsB | Cobalamin-dependent radical SAM enzyme | Essential for catalysis; Catalyzes the oxidative ring contraction. nih.govnih.gov |

| oxrA | Pentapeptide repeat protein | Non-essential; Implicated in resistance. nih.gov |

| oxrB | HD-domain phosphohydrolase | Non-essential; Implicated in resistance. nih.gov |

The remaining two genes in the cluster, oxrA and oxrB, are not required for the synthesis of OXT-A. nih.gov Based on their annotations, they are suspected to function as resistance genes. nih.gov oxrA is annotated as a pentapeptide repeat protein, and oxrB as another HD-domain phosphohydrolase. nih.gov The requirement for resistance mechanisms is notable given that the coupled activity of OxsB and OxsA protects the producing organism from the toxic phosphorylated intermediates. OxsB does not generate the phosphorylated OXT-A unless OxsA is present to dephosphorylate it. nih.gov It is hypothesized that the products of oxrA and oxrB act as a "safety net" for the organism, providing resistance in case the export of the final OXT-A product is slowed or hindered, which could otherwise allow endogenous kinases to re-phosphorylate the compound to its toxic form. nih.gov

Mechanistic Enzymology of OxsB: A Cobalamin-Dependent S-Adenosylmethionine (AdoMet) Radical Enzyme

OxsB is a unique member of the cobalamin (Cbl)-dependent radical S-adenosylmethionine (SAM) enzyme superfamily. sci-hub.boxnih.gov This family of enzymes, with an estimated 7,000 members, uses a [4Fe-4S] cluster, SAM, and cobalamin to perform remarkable catalytic functions. nih.govnih.gov OxsB is distinguished as the first biochemically characterized member of this family that is not a methyltransferase; instead, it facilitates a complex radical rearrangement reaction. nih.govacs.org Structural analysis of OxsB has provided a foundational model for understanding the architecture and interplay of cofactors within this extensive enzyme class. nih.govnih.gov

| Feature | Description |

| Enzyme Class | Cobalamin (Cbl)-dependent radical S-adenosylmethionine (SAM) enzyme. nih.govsci-hub.box |

| Cofactors | [4Fe-4S] cluster, S-adenosylmethionine (SAM), Cobalamin (Vitamin B12). nih.gov |

| Substrate | 2′-deoxyadenosine 5′-phosphates (e.g., dAMP, dADP, dATP). nih.govnih.gov |

| Catalytic Function | Oxidative contraction of the furanose ring to form an oxetane ring. nih.govacs.org |

| Significance | First biochemically characterized non-methylating Cbl-dependent radical SAM enzyme. nih.gov |

The central catalytic function of the OXT-A pathway is the oxidative contraction of the five-membered furanose ring of a 2'-deoxyadenosine (B1664071) phosphate (B84403) substrate (such as 2'-dAMP, 2'-dADP, or 2'-dATP) into the four-membered oxetane ring. nih.govnih.gov This transformation is catalyzed by the synergistic action of the OxsB and OxsA proteins. nih.govacs.org The reaction ultimately yields an oxetane aldehyde phosphate, which is then reduced by a non-specific dehydrogenase from the cell's general metabolic pool before final dephosphorylation by OxsA. nih.govacs.org

The complex rearrangement is initiated by OxsB, which uses radical SAM chemistry to abstract a hydrogen atom from the C2' position of the 2'-deoxyadenosine phosphate substrate. nih.govnih.gov This initial step generates a substrate radical, which is the key reactive intermediate for the subsequent ring contraction. sci-hub.box

Following the initial hydrogen abstraction, a sophisticated radical-mediated rearrangement occurs. Density functional theory calculations initially proposed a concerted mechanism where the ring contracts as an electron is transferred from the deoxyribose hydroxyl oxygen to the Co(III) center of the cobalamin cofactor, proceeding without any ring-opening intermediate. sci-hub.box

More recent studies have refined this mechanism, showing that OxsB catalyzes an intramolecular C-C bond formation between two sp3-hybridized carbons, C2' and C4', of the substrate. acs.org This step, which involves hydrogen atom abstraction from both C2' and C4', results in a highly strained [2.1.0]-bicyclic intermediate. acs.org This intermediate is unstable and can decompose non-enzymatically. However, in the presence of the partner enzyme, OxsA, the bicyclic intermediate is specifically converted to oxetanocin A aldehyde phosphate, completing the formation of the oxetane ring structure. acs.org This proposed role for cobalamin in stabilizing a carbon radical to facilitate an intramolecular radical recombination represents a novel catalytic function. acs.org

Structural Insights into OxsB Cofactor Binding and Active Site Architecture via X-ray Crystallography

The enzyme OxsB is a cobalamin (Cbl)-dependent radical S-adenosyl-L-methionine (SAM) enzyme that catalyzes the intricate oxidative ring contraction of a purine nucleoside to form the characteristic oxetane ring of (-)-Oxetanocin X precursors. nih.govmit.edu X-ray crystallographic analysis of OxsB has provided critical insights into the architecture of its active site, revealing a complex arrangement of cofactors essential for its catalytic function. mit.edunih.gov The structure confirms the fold of a Cbl-dependent AdoMet radical enzyme, a family with thousands of estimated members. mit.edunih.gov

Within the active site, the essential cofactors—a [4Fe-4S] cluster, a SAM molecule, and a cobalamin molecule—are positioned in close proximity to facilitate the radical-based reaction. nih.govembopress.org The [4Fe-4S] cluster is located deep within the active site, coordinated by a conserved CxxxCxxC cysteine motif typical of Radical SAM enzymes. embopress.org This cluster is crucial for the reductive cleavage of SAM to generate a highly reactive 5′-deoxyadenosyl radical (5′-dAdo•), which initiates catalysis. nih.gov

A key structural feature of the OxsB active site is the close juxtaposition of the putative substrate-binding site with both the SAM and cobalamin cofactors. nih.gov The distance between the substrate site and each of these cofactors is approximately 3.7 Å. nih.gov This spatial arrangement suggests a mechanism where the initial hydrogen-atom abstraction from the substrate by the 5′-dAdo• is immediately followed by a Cbl-dependent reaction, potentially without significant conformational changes of the substrate or protein. nih.gov

Further crystallographic studies have revealed that SAM can adopt two distinct binding configurations within the active site. nih.gov In one conformation, the sulfonium group of SAM is positioned just 2.9 Å from the [4Fe-4S] cluster, an ideal distance for reductive cleavage. nih.gov In a second, alternative conformation, the methylsulfonium center is shifted 4.0 Å away from the iron-sulfur cluster and lies within 6.0 Å of the cobalt atom of the cobalamin cofactor. nih.gov This secondary position suggests a structural basis for a potential methyl-transfer reaction involving cobalamin. nih.gov Comparison of the apo-OxsB and holo-OxsB (cofactor-bound) structures shows that cofactor binding induces slight conformational changes, including a closing of the helix bundle domain toward the active site. nih.gov

| Component | Structural Detail | Significance |

|---|---|---|

| Cofactors | [4Fe-4S] cluster, S-adenosyl-L-methionine (SAM), Cobalamin (Cbl) | Essential for radical generation and catalysis. nih.gov |

| SAM Conformation 1 | Sulfonium group is 2.9 Å from the [4Fe-4S] cluster. | Poised for reductive cleavage to form 5′-dAdo•. nih.gov |

| SAM Conformation 2 | Methylsulfonium is 6.0 Å from the Cbl cobalt center. | Supports potential methylation of the cobalamin cofactor. nih.gov |

| Substrate Positioning | Putative binding site is ~3.7 Å from both SAM and Cbl. | Allows for sequential radical abstraction and Cbl-dependent chemistry. nih.gov |

Investigation of OxsB-Facilitated S-Adenosyl-L-homocysteine (SAH) Formation and By-Product Generation

In the course of the OxsB-catalyzed reaction, the conversion of S-adenosyl-L-methionine (SAM) to S-adenosyl-L-homocysteine (SAH) has been observed. nih.govnih.gov This transformation is directly facilitated by the OxsB enzyme. nih.govacs.org The formation of SAH is a common outcome of SAM-dependent methylation reactions, where the methyl group of SAM is transferred to a substrate. nih.govebi.ac.uk

In addition to the primary product, the reaction catalyzed by the OxsB/OxsA enzyme pair also generates a notable by-product. nih.govnih.gov This by-product has been identified as a 1,3-thiazinane adduct. nih.govnih.govacs.org It is formed through the reaction of the oxetane aldehyde intermediate, the product of the ring contraction, with L-homocysteine. nih.gov

Interestingly, the L-homocysteine required for the formation of this adduct is not added to the assays but is generated in situ from SAM. nih.govnih.gov While OxsB facilitates the initial demethylation of SAM to produce SAH, further investigation revealed that the subsequent conversion of SAH to L-homocysteine and adenosine (B11128) is not an intrinsic activity of either OxsB or OxsA. nih.govnih.govacs.org Instead, this hydrolysis step is attributed to contaminating proteins that co-purify with OxsA. nih.govnih.gov

| Molecule | Role |

|---|---|

| S-Adenosyl-L-methionine (SAM) | Cofactor and precursor for SAH. nih.gov |

| S-Adenosyl-L-homocysteine (SAH) | Product of OxsB-facilitated demethylation of SAM. nih.govacs.org |

| L-homocysteine | Generated from SAH by contaminating enzymes; reacts with the aldehyde intermediate. nih.gov |

| Oxetane Aldehyde | Intermediate product of the OxsB/OxsA reaction. nih.gov |

| 1,3-Thiazinane Adduct | By-product formed from the reaction of the oxetane aldehyde and L-homocysteine. nih.govnih.gov |

Exploration of Potential Methyltransferase Activity of OxsB

The observation that OxsB facilitates the demethylation of SAM to SAH strongly suggests that the enzyme may possess methyltransferase capabilities, an activity not typically associated with its primary function of catalyzing ring contraction. nih.govnih.gov Subsequent experiments confirmed this hypothesis, as substrate methylation was detected in reactions catalyzed by OxsB. nih.govnih.govacs.org

Further mechanistic studies have shown that OxsB can catalyze the regio- and stereoselective C2′-methylation of its substrate, 2′-deoxyadenosine monophosphate. nih.gov A proposed mechanism for this activity involves the over-reduction of the active site cobalamin cofactor to the highly reactive, "supernucleophilic" cob(I)alamin state under certain in vitro conditions. nih.gov This reduced cofactor can then accept a methyl group from SAM, forming a methylcobalamin(III) (MeCbl) intermediate and releasing SAH. nih.govnih.gov The resulting enzyme-bound MeCbl subsequently transfers its methyl group to the substrate radical, which is generated through the canonical radical SAM pathway. nih.govnih.gov This dual functionality—catalyzing both oxidative ring contraction and C-methylation—highlights the remarkable versatility of this B12-dependent radical SAM enzyme. nih.govacs.org

Mechanistic Enzymology of OxsA: An HD-Domain Phosphohydrolase

OxsA is an essential partner enzyme to OxsB in the biosynthesis of this compound. mit.edu It belongs to the HD-domain superfamily of phosphohydrolases, which are characterized by a conserved active site motif of histidine and aspartate residues responsible for coordinating catalytic metal ions. osti.govcore.ac.ukpnas.org While many enzymes in this family play roles in nucleotide metabolism, the specific function of OxsA reveals an expanded catalytic capability for this structural scaffold. osti.govpnas.org

Catalysis of Sequential Phosphate Hydrolysis from Phosphorylated Oxetanocin Intermediates

Biochemical characterization of OxsA has revealed that its primary role is to catalyze the dephosphorylation of the phosphorylated oxetanocin products generated by OxsB. nih.gov This activity is crucial for releasing the final nucleoside product. mit.edu The hydrolysis proceeds in a sequential manner, with OxsA capable of removing phosphates one at a time from mono-, di-, and triphosphorylated oxetanocin compounds. nih.govosti.govcore.ac.uk This conversion of a triphosphorylated substrate into a dephosphorylated nucleoside through stepwise phosphate release represents a previously uncharacterized reaction for the HD-domain enzyme family. osti.govpnas.org This dephosphorylation may serve as a mechanism to trap the thermodynamically strained oxetane product, preventing a potential reversal of the OxsB-catalyzed ring contraction. mit.edu

Structural Analysis of OxsA Active Site Tailoring for Oxetane Ring Binding

X-ray crystal structures of OxsA, both in its ligand-free state and co-crystallized with oxetanocin-5′-monophosphate (OXT-P), provide a detailed picture of its active site. pnas.org The structure of the OxsA:OXT-P complex, determined to 1.64 Å resolution, shows that the active site is specifically tailored to accommodate the compact, four-membered oxetane ring of its substrate over larger, five-membered ring nucleosides. osti.govcore.ac.ukpnas.org

Key interactions stabilize the substrate within the active site. The oxetane ring itself binds in a pocket where it interacts with the side chain of His75 and the peptide backbone of Ser78. pnas.org The 5'-phosphate group is oriented by an interaction with Arg16, positioning it near the catalytic metal center within a positively charged pocket. pnas.org A significant structural change occurs upon substrate binding: a previously disordered loop spanning residues Ile76 to Ile97 becomes ordered, forming a helical loop that partially covers the active site. pnas.org This induced-fit mechanism appears critical for proper substrate positioning and catalysis.

| Residue | Interaction | Function |

|---|---|---|

| His75 | Interacts with the oxetane ring. | Substrate recognition and binding. pnas.org |

| Ser78 | Backbone interaction with the oxetane ring. | Substrate recognition and binding. pnas.org |

| Arg16 | Orients the 5'-phosphate group. | Positions the phosphate for hydrolysis. pnas.org |

| Ile76-Ile97 | Disordered loop that becomes ordered upon substrate binding. | Covers active site, likely involved in induced-fit mechanism. pnas.org |

Dynamics of Active Site Metal Centers during Catalysis

A remarkable feature of the OxsA catalytic mechanism is the dynamic nature of its metallocenter. osti.govcore.ac.uk Structural data reveals that the active site of OxsA can switch between a dinuclear (two-metal ion) and a mononuclear (single-metal ion) state. osti.govpnas.org This transition is directly linked to the phosphorylation state of the substrate bound in the active site. osti.govcore.ac.uk The enzyme switches from a dinuclear to a mononuclear metal center as the phosphate groups are sequentially hydrolyzed and eliminated from the substrate. osti.govpnas.org This dynamic behavior of the metal coordination sphere during the catalytic cycle represents a sophisticated mechanism for processing polyphosphorylated substrates and underscores the flexibility of the HD-domain active site. osti.govnih.gov

Inter-Enzyme Cooperation and Complex Formation in Oxetanocin Biosynthesis

The biosynthesis of the oxetanocin core structure is a prime example of elegant enzymatic synergy, primarily orchestrated by two key enzymes encoded within the oxetanocin gene cluster: OxsA and OxsB. nih.govnih.gov These enzymes work in a concerted fashion to catalyze the oxidative ring contraction of a 2'-deoxyadenosine phosphate precursor. nih.govmit.edu

OxsB is a cobalamin (B12)-dependent radical S-adenosylmethionine (SAM) enzyme. nih.gov Such enzymes are known for catalyzing chemically challenging reactions by generating a highly reactive radical species. nih.gov In this pathway, OxsB is responsible for initiating the ring contraction by abstracting a hydrogen atom from the C2' position of the precursor's furanose ring. nih.govmit.edu This action initiates a cascade of rearrangements that ultimately leads to the formation of the oxetane ring.

OxsA, on the other hand, is an HD-domain phosphohydrolase. nih.govnih.gov While its phosphohydrolase activity is important for later steps in the pathway, its interaction with OxsB is critical for the primary ring contraction reaction to occur at all. nih.gov Research has demonstrated that the formation of a complex between OxsA and OxsB is crucial for the catalytic activity of OxsB. nih.govacs.org This direct interaction is a prerequisite for the activation of OxsB, independent of the hydrolytic function of OxsA. nih.gov This cooperative relationship ensures that the radical reaction is tightly controlled and proceeds efficiently.

The transformation catalyzed by the OxsA/OxsB complex converts the 2'-deoxyadenosine 5'-phosphate precursor into an oxetane aldehyde intermediate. nih.gov This intermediate is a pivotal point in the pathway, leading to the final steps of biosynthesis.

Table 1: Key Enzymes in Oxetanocin Ring Formation

| Enzyme | Type | Function in Biosynthesis | Requirement for Activity |

|---|---|---|---|

| OxsB | Cobalamin-dependent radical SAM enzyme | Catalyzes the oxidative ring contraction of the furanose ring. nih.govmit.edu | Formation of a complex with OxsA. nih.gov |

| OxsA | HD-domain phosphohydrolase | Essential for the activation of OxsB through complex formation; later dephosphorylates the product. nih.govnih.gov | Direct interaction with OxsB. nih.gov |

Identification and Role of Endogenous Reductases in the Final Biosynthetic Steps

A notable feature of the oxetanocin biosynthetic gene cluster is the absence of a dedicated gene for a reductase enzyme. nih.gov This is surprising given that the final step in the formation of the oxetanocin nucleoside requires the reduction of the aldehyde group on the intermediate produced by the OxsA/OxsB complex to a primary alcohol. nih.govnih.gov

Intensive research has revealed that this final reductive step is carried out by non-specific, endogenous reductases from the host organism's general cellular pool. nih.govacs.org In essence, the oxetanocin biosynthetic pathway "borrows" a reductase from the cell's primary metabolism to complete the synthesis of the final molecule.

The process unfolds as follows:

The OxsA/OxsB enzyme complex catalyzes the formation of the oxetane aldehyde intermediate. nih.gov

This aldehyde is then released and becomes a substrate for one or more endogenous dehydrogenases (acting as reductases in this context). nih.gov

These enzymes reduce the aldehyde to an alcohol, forming the immediate precursor to the final oxetanocin analogue. nih.govnih.gov

Finally, the phosphate group is removed by the phosphohydrolase activity of OxsA to yield the mature oxetanocin compound. nih.gov

The identification of this reliance on host reductases completes our understanding of the biosynthetic pathway for oxetanocin-A, which serves as the model for this compound. nih.gov It highlights a metabolic strategy where a specialized biosynthetic pathway for a secondary metabolite integrates with the primary metabolic machinery of the cell.

Table 2: Final Steps in Oxetanocin Biosynthesis

| Step | Intermediate/Product | Enzyme(s) | Enzymatic Action |

|---|---|---|---|

| 1 | Oxetane aldehyde | OxsA/OxsB Complex | Oxidative ring contraction. nih.gov |

| 2 | Oxetane alcohol phosphate | Endogenous Dehydrogenase(s) | Reduction of the aldehyde to an alcohol. nih.govacs.org |

Molecular Mechanisms of Action and Target Interactions of Oxetanocin Analogues

Inhibition of DNA Polymerases by Phosphorylated Oxetanocin Compounds

The primary molecular target for the antiviral activity of oxetanocin analogues is the inhibition of DNA polymerases. The triphosphate derivatives of these compounds, OXT-GTP and OXT-ATP, function as competitive inhibitors and, in many cases, as chain terminators of DNA synthesis. tandfonline.comjst.go.jp

Phosphorylated oxetanocin analogues exhibit a degree of selectivity, often more potently inhibiting viral DNA polymerases compared to host cellular DNA polymerases. This selectivity is a cornerstone of their therapeutic potential.

Research has shown that OXT-GTP is a competitive inhibitor with respect to dGTP for several polymerases. tandfonline.com For instance, the inhibition constant (Ki) of OXT-GTP for human cytomegalovirus (HCMV) DNA polymerase was 0.53 µM, which is significantly lower than its Ki for human DNA polymerase α (3.6 µM). tandfonline.com This indicates a preferential inhibition of the viral enzyme. tandfonline.com

Further studies on various eukaryotic DNA polymerases revealed that OXT-GTP and OXT-ATP only weakly inhibit DNA polymerase α and very weakly inhibit DNA polymerase γ. researchgate.net In contrast, rat DNA polymerase β was not affected by these analogues. researchgate.net The carbocyclic analogue, C-OXT-GTP, however, showed strong inhibition of DNA polymerase α with a Ki value of 0.22 µM. researchgate.net Conversely, viral enzymes like Herpes Simplex Virus type-II (HSV-II) DNA polymerase and HIV reverse transcriptase are strongly inhibited by OXT-GTP, OXT-ATP, and C-OXT-GTP, with Ki values in the range of 0.5 to 1.0 µM for the HSV enzyme. researchgate.net

| Compound | Target Polymerase | Inhibition Constant (Ki) | Reference(s) |

| OXT-GTP | HCMV DNA Polymerase | 0.53 µM | tandfonline.com |

| Human DNA Polymerase α | 3.6 µM | tandfonline.com | |

| HSV-II DNA Polymerase | 0.5 - 1.0 µM | researchgate.net | |

| Calf Thymus DNA Polymerase α | Weak Inhibition | researchgate.net | |

| Rat DNA Polymerase β | No Effect | researchgate.net | |

| Bovine Testes DNA Polymerase γ | Very Weak Inhibition | researchgate.net | |

| OXT-ATP | HSV-II DNA Polymerase | 0.5 - 1.0 µM | researchgate.net |

| Calf Thymus DNA Polymerase α | Weak Inhibition | researchgate.net | |

| Bovine Testes DNA Polymerase γ | Very Weak Inhibition | researchgate.net | |

| C-OXT-GTP | Calf Thymus DNA Polymerase α | 0.22 µM | researchgate.net |

| HSV-II DNA Polymerase | 0.5 - 1.0 µM | researchgate.net | |

| Bovine Testes DNA Polymerase γ | No Effect | researchgate.net |

DNA polymerase η (eta), a member of the Y-family of polymerases involved in translesion synthesis (TLS), is uniquely and strongly inhibited by oxetanocin derivatives. researchgate.netresearchgate.net This polymerase is responsible for bypassing certain types of DNA damage. researchgate.net Studies have demonstrated that OXT-GTP and OXT-ATP are potent inhibitors of DNA polymerase η. researchgate.netresearchgate.net This suggests that DNA polymerase η possesses a distinct recognition mode for the sugar moiety of nucleotides compared to other eukaryotic polymerases like α, β, or γ. researchgate.netresearchgate.net The inhibition of DNA polymerase η by oxetanocin derivatives has been identified as a promising strategy for sensitizing cancer cells to certain chemotherapies. researchgate.netfrontiersin.org

The inhibitory profile of oxetanocin analogues becomes clearer when compared with other classes of nucleoside analogues. Notably, while OXT-GTP and OXT-ATP strongly inhibit DNA polymerase η, other sugar-modified nucleotides such as arabinonucleotides (araCTP) and dideoxynucleotides (ddTTP) exhibit no inhibitory effect on this specific polymerase. researchgate.netresearchgate.net This highlights the unique interaction between the oxetane (B1205548) ring structure and the active site of DNA polymerase η. researchgate.net

Molecular Basis of Enzyme-Oxetanocin Binding and Recognition

The molecular basis for the activity of oxetanocins lies in the specific recognition of their unique structure by various enzymes. The biosynthesis of Oxetanocin-A itself provides insight into this specificity. It involves the enzyme OxsA, an HD domain phosphohydrolase, which is structurally tailored to bind the small, four-membered ring of oxetanocin. uab.cat X-ray crystal structures of OxsA in complex with oxetanocin phosphates show that the enzyme's active site accommodates the strained oxetane ring, a feature that distinguishes it from larger, more stable five-membered ring substrates. uab.cat

When interacting with DNA polymerases, the triphosphate forms (OXT-GTP, OXT-ATP) act as competitive substrates to the natural dNTPs. tandfonline.com This indicates that they bind to the enzyme's active site. The unique conformation conferred by the oxetane ring is critical for this binding and subsequent inhibition. researchgate.netresearchgate.net For DNA polymerase η, it is suggested that the enzyme has a unique recognition mechanism specifically for the oxetane sugar moiety, which differs from that of other polymerases. jst.go.jpresearchgate.net

Interactions with Nucleotide Metabolism Enzymes and Pathways

For oxetanocin nucleosides to become active, they must be phosphorylated by cellular or viral kinases. neb.com This interaction with the host cell's nucleotide metabolism is a critical step. The efficiency of this phosphorylation can contribute significantly to the compound's antiviral selectivity. For example, studies with [3H]-labeled OXT-G revealed that it is converted to its triphosphate form seven- to eight-fold more efficiently in HCMV-infected cells than in uninfected cells. tandfonline.com This preferential activation in infected cells, coupled with the higher affinity of the triphosphate form for the viral polymerase, forms a dual mechanism for selective antiviral activity. tandfonline.com

The biosynthesis of oxetanocins also demonstrates a deep integration with nucleotide metabolism. The pathway utilizes a cobalamin-dependent radical SAM enzyme, OxsB, and a phosphohydrolase, OxsA, to perform an oxidative ring contraction on a purine (B94841) nucleoside phosphate (B84403) co-opted from primary metabolism. nih.gov

Mechanisms of Antiviral Activity in Specific Viral Models (e.g., HIV, HSV, HBV)

The inhibitory effects of phosphorylated oxetanocins on DNA polymerases translate into potent antiviral activity against a range of viruses by disrupting viral genome replication.

Human Immunodeficiency Virus (HIV): The triphosphate derivatives of oxetanocin analogues, including OXT-GTP and OXT-ATP, are strong inhibitors of HIV-1 reverse transcriptase (RT), the key enzyme for converting the viral RNA genome into DNA. researchgate.net The mechanism involves the incorporation of the analogue into the nascent viral DNA, which then leads to chain termination, halting the replication process. jst.go.jpresearchgate.net

Herpes Simplex Virus (HSV): OXT-GTP, OXT-ATP, and C-OXT-GTP are all potent inhibitors of HSV-II DNA polymerase. researchgate.net Similar to the mechanism in HIV, analysis of the synthesized DNA products shows that the incorporation of OXT-GTP causes chain termination, thereby inhibiting viral replication. researchgate.net

Hepatitis B Virus (HBV): OXT-G shows significant efficacy against HBV, with a median effective concentration (EC50) of 1.5 µM in an HBV-producing cell line. nih.gov Its triphosphate form, OXT-GTP, inhibits the HBV endogenous DNA polymerase. nih.gov While OXT-GTP is incorporated into the growing HBV DNA strand, one study suggested that, unlike in HIV and HSV, further extension of the DNA strand could still occur from the 2' position of the incorporated oxetanocin. nih.gov This suggests a potentially more complex inhibitory mechanism than simple immediate chain termination in the context of HBV. nih.gov

Investigation of Antimetabolite Effects at a Molecular Level

The antimetabolite properties of oxetanocin analogues are rooted in their structural similarity to natural nucleosides. As nucleoside analogues, they interfere with the synthesis and function of nucleic acids, a hallmark of antimetabolite action. nih.govresearchgate.netclevelandclinic.org The core mechanism involves intracellular phosphorylation to their active triphosphate forms, which then compete with natural deoxynucleoside triphosphates (dNTPs) for binding to the active sites of DNA polymerases. nih.gov This interaction can lead to the inhibition of enzyme activity or the incorporation of the analogue into a growing DNA strand, resulting in chain termination and the cessation of DNA replication. researchgate.net

Detailed biochemical studies have elucidated the specific molecular targets of various oxetanocin analogues, revealing a pattern of potent and often selective inhibition of key enzymes involved in DNA synthesis.

A significant finding is the strong inhibition of DNA polymerase η (eta) by the triphosphate forms of oxetanocin derivatives, specifically OXT-GTP and OXT-ATP. nih.govresearchgate.net DNA polymerase η is a Y-family polymerase involved in translesion synthesis, a process that allows DNA replication to bypass lesions. researchgate.netoup.com Research has shown that while other sugar-modified nucleotide analogs like araCTP and ddTTP have no inhibitory effect on DNA polymerase η, the oxetanocin derivatives are potent inhibitors. nih.govoup.com This suggests that DNA polymerase η possesses a unique recognition mechanism for the oxetane sugar moiety, distinguishing it from other eukaryotic DNA polymerases such as α, β, or γ. nih.govresearchgate.net

The inhibitory effects of oxetanocin analogues are not limited to DNA polymerase η. Studies on carbocyclic oxetanocin analogues have demonstrated their potent activity against vertebrate telomerases. oup.com Telomerase is a reverse transcriptase that maintains telomere length, and its inhibition is a key target in cancer research. The triphosphate derivatives of specific carbocyclic oxetanocins were found to be powerful inhibitors of this enzyme. oup.com Lineweaver-Burk plot analyses confirmed that the mode of inhibition is competitive with respect to deoxyguanosine triphosphate (dGTP). oup.com

The broader family of oxetanocins, including the parent compound Oxetanocin-A and its guanine (B1146940) analogue Oxetanocin G, exhibit significant inhibitory activity against a range of viral DNA polymerases. nih.gov After being converted to their triphosphate forms within cells, these analogues act as substrates for viral polymerases. nih.gov For instance, the triphosphate derivative of Oxetanocin G (OXT-GTP) inhibits Hepatitis B Virus (HBV) DNA polymerase and can be incorporated into the viral DNA, which disrupts the replication process. Similarly, the triphosphate of Oxetanocin A (OXT-ATP) is an inhibitor of the reverse transcriptase of the Human Immunodeficiency Virus (HIV).

The following tables summarize the key research findings on the enzymatic inhibition by oxetanocin analogues at the molecular level.

Table 1: Inhibition of DNA Polymerase η by Oxetanocin Derivatives

| Inhibitor | Target Enzyme | Effect | Reference |

|---|---|---|---|

| OXT-GTP | DNA Polymerase η | Strong Inhibition | nih.gov, oup.com, researchgate.net |

| OXT-ATP | DNA Polymerase η | Strong Inhibition | nih.gov, oup.com, researchgate.net |

| araCTP, ddTTP | DNA Polymerase η | No Inhibitory Effect | nih.gov, oup.com |

Data derived from studies on sugar-modified nucleotide analogs.

Table 2: Competitive Inhibition of Vertebrate Telomerase by Carbocyclic Oxetanocin Analogues

| Inhibitor | Target Enzyme | Ki Value | Km of dGTP | Inhibition Mode | Reference |

|---|---|---|---|---|---|

| C.OXT-GTP | Vertebrate Telomerase | 2.0 µM | 11 µM | Competitive with dGTP | oup.com |

| m-C.OXT-GTP | Vertebrate Telomerase | 4.9 µM | 11 µM | Competitive with dGTP | oup.com |

Ki (inhibition constant) indicates the concentration required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.

Structure Activity Relationship Sar Studies of Oxetanocin Derivatives

Impact of Oxetane (B1205548) Ring Conformation and Stereochemistry on Biological Activity

The four-membered oxetane ring is a key structural motif that significantly influences the biological activity of oxetanocin derivatives. acs.org Its strained nature leads to a puckered conformation, which can be influenced by the introduction of substituents. acs.org This conformational flexibility, or lack thereof, plays a crucial role in how the molecule interacts with biological targets. Computational studies have suggested that the oxetane ring can act as a conformational lock, rigidifying the structure for optimal binding to enzymes. acs.org

The stereochemistry of the oxetane ring is also a critical determinant of biological activity. The spatial arrangement of substituents on the chiral centers of the oxetane ring dictates the molecule's three-dimensional shape, which is vital for its recognition by and interaction with biological macromolecules. geeksforgeeks.orguou.ac.in Even minor changes in stereochemistry can lead to a significant loss of activity, highlighting the precise structural requirements for the biological effects of these compounds. uou.ac.in

Structure-Activity Relationships of Nucleobase Modifications

Modifications to the nucleobase of (-)-Oxetanocin X have been a major focus of SAR studies, aiming to enhance antiviral potency and selectivity. nih.gov

Effects of Adenine (B156593) C2 Substitutions (e.g., Halogens, Amino Groups)

The introduction of substituents at the C2 position of the adenine base has been shown to modulate the biological activity of oxetanocin analogs. For instance, the synthesis and evaluation of 2-halogeno-oxetanocin A derivatives have been explored to create analogs that are resistant to adenosine (B11128) deaminase, an enzyme that can inactivate the parent compound. aaai.org The nature of the substituent at the C2 position, whether it be a halogen or an amino group, can influence the electronic properties and hydrogen bonding capabilities of the nucleobase, thereby affecting its interaction with target enzymes like viral polymerases. nih.gov

Comparison of Purine (B94841) and Pyrimidine (B1678525) Bases

The identity of the nucleobase, whether a purine or a pyrimidine, is a fundamental determinant of the biological activity of oxetanocin derivatives. geneticeducation.co.invedantu.combyjus.comalbert.io Purine bases, such as adenine and guanine (B1146940), are larger, two-ring structures, while pyrimidine bases like cytosine and thymine (B56734) have a smaller, single-ring structure. geneticeducation.co.invedantu.combyjus.comalbert.io This size and structural difference significantly impacts how the nucleoside analog is recognized and processed by cellular and viral enzymes. geneticeducation.co.invedantu.combyjus.comalbert.io

Studies have shown that oxetanocin derivatives with purine bases, such as Oxetanocin-A (adenine base) and Oxetanocin-G (guanine base), exhibit potent antiviral activity. In contrast, pyrimidine-based oxetanocin analogs have generally shown weaker or different activity profiles. iiarjournals.org For example, Oxetanocin-G demonstrates selective inhibition of Hepatitis B virus (HBV) replication, while Oxetanocin-A has broader antiviral effects. This highlights the critical role of the purine structure for potent antiviral activity in this class of compounds.

| Base Type | Structure | General Activity |

| Purine (e.g., Adenine, Guanine) | Two-ring heterocyclic structure | Generally potent antiviral activity |

| Pyrimidine (e.g., Cytosine, Thymine) | Single-ring heterocyclic structure | Generally weaker or different antiviral activity |

Structure-Activity Relationships of Oxetane Sugar Moiety Modifications

Alterations to the oxetane sugar moiety have provided further insights into the SAR of this compound. ekb.egresearchgate.net

Influence of Hydroxyl and Hydrogen Groups at C2′ and C3′ Positions

The presence and orientation of hydroxyl and hydrogen groups at the C2′ and C3′ positions of the oxetane ring are crucial for biological activity. These groups are involved in key hydrogen bonding interactions within the active sites of target enzymes. rsc.org Modification or removal of these hydroxyl groups can drastically alter the binding affinity and, consequently, the inhibitory potency of the compound. For example, the triphosphate derivative of Oxetanocin-G acts as a chain terminator by mimicking a natural deoxynucleoside, a process that relies on the specific arrangement of these functional groups. Studies on analogs with modifications at these positions have helped to map the steric and electronic requirements of the enzyme's active site. nih.gov

Comparative SAR of Carbocyclic and Heterocyclic Oxetanocin Analogues

The modification of the oxetane ring in this compound and its analogues into carbocyclic or other heterocyclic systems has provided significant insights into the structural requirements for antiviral and cytotoxic activities.

Carbocyclic Analogues:

The replacement of the oxygen atom in the oxetane ring with a methylene (B1212753) (CH₂) group results in carbocyclic oxetanocin analogues. This modification has a profound impact on the biological activity profile. For instance, carbocyclic oxetanocin A (C-OXT-A) and carbocyclic oxetanocin G (C-OXT-G) have demonstrated potent antiviral activities. researchgate.netnih.gov

Key SAR findings for carbocyclic analogues include:

Antiviral Spectrum: C-OXT-G's activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV) is at least partially dependent on phosphorylation by the virus-induced thymidine (B127349) kinase (TK). nih.govnih.gov In contrast, the heterocyclic parent compound, OXT-G, is effective against both TK-positive and TK-negative VZV strains. nih.gov

Human Immunodeficiency Virus (HIV): While carbocyclic analogues like C-OXT-A and C-OXT-G inhibit HIV replication, they also exhibit significant toxicity to human T-lymphocytes. nih.gov

Hepatitis B Virus (HBV): Both carbocyclic analogues of oxetanocin A and G have shown activity against HBV. nih.gov

Influence of Hydroxyl Group Protection: In a study on anti-SARS-CoV agents, an unprotected carbocyclic oxetanocin analogue showed almost no activity, whereas its benzoylated counterpart exhibited potential activity. nih.gov This suggests that for certain viruses, lipophilicity and the mechanism of action, which may not involve intracellular phosphorylation, are critical. nih.gov

Modifications to the Cyclobutane (B1203170) Ring: The synthesis and evaluation of various carbocyclic analogues with different substitutions on the cyclobutane ring have been explored. For example, analogues with 3-fluoro or 3-hydroxy cyclobutyl moieties have been prepared. researchgate.net The introduction of a methylene group at different positions on the cyclobutyl ring also influences activity. nih.gov

Lack of C-3' Methylene Group: Carbocyclic oxetanocin analogues lacking the C-3' methylene group have been synthesized. These compounds showed some inhibitory effects against HSV-1 and VZV but were less potent than their parent compounds, oxetanocin A and G. acs.org

Heterocyclic Analogues:

Modifications involving other heteroatoms or different heterocyclic ring systems have also been investigated.

Ring-Enlarged Analogues: A ring-expanded analogue of oxetanocin A, where the oxetane ring is replaced by a tetrahydrofuran (B95107) ring, possessed a similar anti-HIV activity profile to oxetanocin A. nih.gov However, an isomeric form of this ring-expanded analogue was completely inactive. nih.gov This highlights the critical role of the stereochemistry of the hydroxymethyl groups.

Thietanose Analogues: The replacement of the oxetane oxygen with sulfur to form thietanose nucleosides has been explored. nih.gov While some of these analogues showed moderate anti-HIV activity, they were also cytotoxic. nih.gov Interestingly, the thietanose analogue of oxetanocin A was not active. nih.gov

Modifications to the Heterocyclic Base: Changes to the purine or pyrimidine base also significantly affect activity. For example, oxetanocin G (with a guanine base) inhibits HBV replication. nih.gov The substitution at the C2 position of the adenine base in oxetanocin A analogues influences their toxicity. aaai.org

| Analogue Type | Key Structural Modification | Observed Biological Activity/SAR Finding | Reference |

|---|---|---|---|

| Carbocyclic | Replacement of oxetane oxygen with CH₂ | Potent antiviral activity (HSV, VZV, HBV). Activity against HSV/VZV can be TK-dependent. Toxic to T-lymphocytes at anti-HIV effective concentrations. | nih.govresearchgate.netnih.govnih.gov |

| Carbocyclic | Benzoylation of hydroxyl group | Enhanced anti-SARS-CoV activity compared to the unprotected analogue. | nih.gov |

| Carbocyclic | Removal of C-3' methylene group | Reduced antiviral potency against HSV-1 and VZV compared to parent compounds. | acs.org |

| Heterocyclic (Ring-Enlarged) | Replacement of oxetane with a specific tetrahydrofuran isomer | Similar anti-HIV activity profile to oxetanocin A. | nih.gov |

| Heterocyclic (Thietanose) | Replacement of oxetane oxygen with sulfur | Moderate anti-HIV activity but with associated cytotoxicity. The oxetanocin A thietanose analogue was inactive. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the chemical structures of compounds with their biological activities. These models are invaluable for predicting the activity of new, unsynthesized compounds.

Several molecular descriptors have been utilized in the QSAR analysis of oxetanocin derivatives and other nucleoside analogues. These descriptors quantify various aspects of a molecule's topology and structure.

NAB (Number of Atoms and Bonds): This is a simple topological descriptor that represents the total count of non-hydrogen atoms and bonds within a molecule. aaai.orgaaai.org It is used to group compounds into topological isomer groups (topoisomers). aaai.org

MaCS (Maximum Common Substructure): MaCS identifies the largest substructure that is common between two molecules, quantified by its NAB value. aaai.orgaaai.org It is a measure of structural similarity.

MSI (Molecular Similarity Index): MSI is derived from NAB and MaCS and provides a quantitative measure of the similarity between two compounds. aaai.org The MSI, along with biological activity data (like ED₅₀ and CD₅₀), is used to generate correlation equations for predictive modeling. aaai.org

In one study, these descriptors were used to analyze a database of purine nucleoside analogues, including several oxetanocin derivatives. aaai.orgaaai.org The analysis of oxetanocin A analogues with various functional groups at the C2 position of the adenine base demonstrated how these descriptors could correlate structural changes with variations in cytotoxicity. aaai.org For example, the order of increasing toxicity for a series of C2-substituted OXT-A analogues was found to be NH₂ < Cl < I < Br < F. aaai.org

QSAR models use the calculated molecular descriptors to build mathematical equations that can predict the biological activity of compounds.

Structure-Activity Maps (SAMs): SAMs are graphical representations that visualize the relationship between structure (quantified by descriptors like NAB) and biological activity. aaai.org They allow for the identification of structural modifications that lead to changes in activity. aaai.org

Linear Regression Models: Linear functions are often used to express the relationship between biological activity (e.g., log ED₅₀ or log CD₅₀) and a molecular descriptor like MSI. aaai.org The general form of the equation is: log(Activity) = a + b * MSI(X, Y) where X is the compound of interest, Y is a reference compound, and 'a' and 'b' are regression coefficients. aaai.org

Multiple Formula Approach (MuFA): This approach enhances the predictive power of QSAR by using multiple top-performing regression equations based on several different reference compounds. aaai.org The estimated activity of a new compound is then calculated as the average of the predictions from these equations. aaai.org This method integrates the effects of both structural similarities and dissimilarities in its estimations. aaai.org

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that calculates the steric and electrostatic interaction fields of a molecule. nih.gov This method has been used to establish relationships between the electronic structure of nucleoside analogues, including oxetanocin A, and their anti-HIV activity. nih.gov For instance, it was observed that active compounds like oxetanocin A, AZT, and (-)-carbovir share similar electrostatic potential distributions. nih.gov

These predictive models are powerful tools in drug discovery, enabling the rapid screening of virtual libraries of compounds and prioritizing the synthesis of those with the highest predicted potency and lowest toxicity.

| Methodology | Description | Application to Oxetanocin Analogues | Reference |

|---|---|---|---|

| Molecular Descriptors (NAB, MaCS, MSI) | Quantify molecular topology and similarity. | Used to correlate structural changes in oxetanocin derivatives with their cytotoxicity and antiviral activity. | aaai.orgaaai.org |

| Structure-Activity Maps (SAMs) | Visual representation of the structure-activity landscape. | Helped to observe the effects of small topochemical changes on the biological activity of oxetanocin derivatives. | aaai.org |

| Multiple Formula Approach (MuFA) | Uses an average of multiple regression equations for more robust predictions. | Applied to estimate the cytotoxicity and antiviral activity of purine nucleoside analogs, including oxetanocins. | aaai.org |

| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR method that uses steric and electrostatic fields. | Revealed similarities in the electrostatic potential of active anti-HIV nucleosides like oxetanocin A. | nih.gov |

Computational Chemistry and Molecular Modeling Studies of Oxetanocin

Conformational Analysis of the Oxetane (B1205548) Ring System

Computational studies on oxetane-containing natural products, such as in paclitaxel, have concluded that the oxetane ring can act as a "conformational lock," rigidifying the molecular structure. nih.gov This rigidification can be vital for presenting other functional groups in the correct orientation for binding to a biological target. nih.gov The introduction of substituents onto the oxetane ring can lead to increased eclipsing interactions, resulting in a more puckered conformation. Theoretical studies are essential for mapping the potential energy surface of these substituted systems and identifying the low-energy conformers that are likely to be biologically relevant.

| Ring System | Approximate Puckering Angle | Reference |

|---|---|---|

| Oxetane | 8.7° | nih.gov |

| Cyclobutane (B1203170) | ~30° | nih.gov |

Theoretical Studies of Oxetane Ring Strain and Reactivity

The reactivity of the oxetane ring is intrinsically linked to its significant ring strain. Theoretical calculations and experimental data place the strain energy of oxetane at approximately 25.5 kcal/mol (about 106-107 kJ/mol). This value is comparable to that of a three-membered oxirane (epoxide) ring and substantially higher than that of a five-membered tetrahydrofuran (B95107) (THF) ring. This inherent strain makes the oxetane susceptible to ring-opening reactions, a property that is critical for both its synthetic manipulation and its potential metabolic pathways. nih.gov

Theoretical studies have provided deeper insight into the reactivity of oxetanes compared to other cyclic ethers. While highly strained, the four-membered ring exhibits slightly less strain in its ring-opening transition state compared to an oxirane. This results in a higher activation energy, meaning the oxetane ring is generally less reactive and more chemically stable than an epoxide, often requiring Lewis or Brønsted acid activation for cleavage. Computational studies have also illuminated how modifications to the oxetane ring, such as the introduction of an exocyclic double bond or a spiro-fused group, can heighten the ring strain and open up novel, previously inaccessible reaction pathways. anl.gov

| Cyclic Ether | Ring Size | Approximate Ring Strain (kcal/mol) | Reference |

|---|---|---|---|

| Oxirane | 3 | 27.3 | nih.gov |

| Oxetane | 4 | 25.5 | nih.gov |

| Tetrahydrofuran (THF) | 5 | 5.6 | nih.gov |

Computational Insights into Biosynthetic Reaction Mechanisms

The biosynthesis of (-)-Oxetanocin X involves remarkable enzymatic transformations, particularly the formation of the strained four-membered ring from a five-membered furanose precursor. Computational studies are pivotal in mapping the complex reaction coordinates of these enzymatic processes.

The key step in the biosynthesis of Oxetanocin-A is an oxidative ring contraction of a 2'-deoxyadenosine (B1664071) phosphate (B84403) precursor. nih.govnih.gov This challenging transformation is catalyzed by OxsB, a cobalamin (B12)-dependent radical S-adenosylmethionine (SAM) enzyme. nih.govresearchgate.net Biochemical and structural studies have established that the reaction is initiated by the abstraction of a hydrogen atom from the C2' position of the ribose ring by a 5'-deoxyadenosyl radical, which is generated by the reductive cleavage of SAM. nih.govresearchgate.net

While X-ray crystallography of OxsB has provided a static picture of the active site, detailing the juxtaposition of the [4Fe-4S] cluster, SAM, and cobalamin cofactors, computational methods are required to explore the dynamic catalytic cycle. nih.govnih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly well-suited for studying such complex radical-mediated reactions in an enzymatic environment. chemrxiv.org These methods allow for a high-level quantum mechanical treatment of the reacting species (the substrate and cofactors) while the surrounding protein and solvent are modeled using classical molecular mechanics. chemrxiv.org

Although specific QM/MM studies detailing the complete energy profile for the OxsB-catalyzed ring contraction are not yet widely published, research on homologous radical SAM enzymes demonstrates the power of this approach. Such studies can calculate reaction energy barriers, identify and characterize transient radical intermediates, and elucidate the role of active site residues in controlling reactivity and preventing undesired side reactions. researchgate.netacs.org For OxsB, computational modeling would be essential to map the pathway from the initial C2' radical to the final ring-contracted oxetane product, a process believed to involve complex rearrangements and the participation of the cobalamin cofactor. nih.govresearchgate.net

In the context of synthetic routes to oxetanocin analogues, computational studies have been employed to investigate the role of neighboring group participation in the formation of the oxetane ring. chemrxiv.org When attempting to synthesize psico-oxetanocin analogues, experiments involving the incorporation of a nucleobase onto a 2-methyleneoxetane precursor yielded low diastereoselectivity. chemrxiv.orgacs.org This suggested that anchimeric assistance (a form of neighboring group participation) was not effectively guiding the stereochemical outcome. chemrxiv.org

To understand this lack of selectivity, computational studies were undertaken to examine the favorability of neighboring group participation that would proceed through fused bicyclic intermediates, such as [4.2.0] or [4.3.0] systems. nih.govchemrxiv.orgacs.org By calculating the energies of these potential intermediates and their corresponding transition states, researchers can determine whether such a pathway is energetically feasible compared to alternative, non-participatory reaction mechanisms. The results from these theoretical investigations help rationalize experimental observations and guide the design of new synthetic strategies where stereocontrol is critical. chemrxiv.org

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

The antiviral and antitumor activities of this compound stem from the ability of its triphosphorylated form to inhibit DNA polymerases and reverse transcriptases. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding modes of inhibitors like Oxetanocin X within the active sites of these enzymes.

Experimental studies have demonstrated that the triphosphate derivatives of oxetanocin analogues are potent inhibitors of several key DNA-synthesizing enzymes. Oxetanocin-G triphosphate (OXT-GTP) and its carbocyclic analogue (C-OXT-GTP) strongly inhibit DNA polymerase alpha, herpes simplex virus (HSV-II) DNA polymerase, and human immunodeficiency virus (HIV) reverse transcriptase (RT). nih.gov Furthermore, both Oxetanocin-G triphosphate (OXT-GTP) and Oxetanocin-A triphosphate (OXT-ATP) are strong inhibitors of DNA polymerase η. researchgate.net The inhibition is so effective that these analogues act as chain terminators during DNA synthesis. nih.gov

Molecular docking could be used to generate plausible binding poses of these triphosphorylated analogues within the enzyme active sites. These simulations would predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues. Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the enzyme-inhibitor complex over time. nih.govmdpi.com MD simulations provide insights into the flexibility of the complex, the stability of the predicted interactions, and conformational changes that may occur upon inhibitor binding. nih.gov

While specific docking and MD studies focused solely on this compound with these polymerases are not extensively detailed in the literature, the methodologies are well-established for other nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov Such computational models would be invaluable for explaining the potent inhibitory activity observed experimentally, understanding the structural basis for the unique recognition of the oxetane moiety by polymerases like DNA polymerase η, and guiding the rational design of next-generation oxetanocin-based antiviral agents with improved potency and selectivity. researchgate.net

| Compound | Enzyme | Ki Value (µM) | Reference |

|---|---|---|---|

| OXT-GTP | HSV-II DNA Polymerase | ~1.0 | nih.gov |

| OXT-ATP | HSV-II DNA Polymerase | ~1.0 | nih.gov |

| C-OXT-GTP | DNA Polymerase α | 0.22 | nih.gov |

| C-OXT-GTP | HSV-II DNA Polymerase | ~0.5 | nih.gov |

| OXT-GTP | HIV Reverse Transcriptase | Strong Inhibition | nih.gov |

| OXT-ATP | HIV Reverse Transcriptase | Strong Inhibition | nih.gov |

| C-OXT-GTP | HIV Reverse Transcriptase | Strong Inhibition | nih.gov |

Understanding the Role of the Oxetane Moiety in Binding Pockets

Computational studies are crucial in elucidating the multifaceted role of the oxetane moiety of this compound and its analogues within biological binding pockets. The strained four-membered ring is not merely a passive structural element but an active contributor to the molecule's pharmacodynamic and pharmacokinetic properties. Molecular modeling has revealed that the oxetane ring can significantly influence a compound's binding affinity and specificity through a combination of conformational rigidity, hydrogen bonding capability, and favorable physicochemical modifications.

The oxetane moiety also imparts unique physicochemical properties that can enhance a drug candidate's profile. It is a small, polar scaffold that can increase steric bulk without significantly increasing lipophilicity (LogD). nih.gov This is advantageous in drug design, where increasing affinity by filling a hydrophobic pocket often comes at the cost of reduced solubility and increased metabolic clearance. The introduction of an oxetane ring can improve aqueous solubility and metabolic stability. nih.govscirp.org Moreover, the strong inductive electron-withdrawing effect of the oxetane ring can lower the pKa of nearby amine groups, which is a valuable tool for modulating the ionization state of a molecule at physiological pH and thereby improving its cell permeability and reducing off-target effects. nih.gov

In some instances, docking models have suggested that the oxetane ring may not directly interact with protein residues but instead serves to control the conformation and basicity of the molecule, which in turn leads to improved potency and a better therapeutic index. nih.govacs.org

Interactive Table: Impact of Oxetane Moiety on Physicochemical Properties

| Property | Observation | Implication for Binding and Drug-Likeness |

|---|---|---|

| Conformational Rigidity | Acts as a "conformational lock". | Pre-organizes molecule for optimal fit, reducing the entropic penalty of binding. |

| Hydrogen Bonding | Oxygen atom acts as a hydrogen bond acceptor. | Forms specific, anchoring interactions with residues like Serine or Phenylalanine in the binding pocket. |

| Solubility | Generally increases aqueous solubility. | Improves bioavailability and formulation options. |

| Lipophilicity (LogD) | Can increase steric bulk without a proportional increase in LogD. | Allows for better filling of binding pockets without compromising solubility. |

| Basicity (pKa) | Reduces the pKa of adjacent amine groups. | Modulates ionization at physiological pH, potentially improving permeability and reducing hERG liability. |

| Metabolic Stability | Can block metabolically labile sites. | Increases half-life and reduces the potential for toxic metabolites. |

Advanced Research Techniques for Oxetanocin Analysis

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental to isolating and purifying oxetanocin compounds from complex biological mixtures, such as bacterial fermentation broths or in vitro enzymatic reactions.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of (-)-Oxetanocin X and its biosynthetic precursors. Researchers utilize HPLC to monitor the progress of enzymatic reactions, separate products from substrates, and quantify the compounds of interest. nih.govnih.gov

In the study of the biosynthesis of Oxetanocin-A, a closely related compound, various HPLC methods have been employed. Reaction mixtures are often treated with calf intestinal phosphatase (CIP) and sodium borohydride (B1222165) (NaBH₄) before analysis to simplify the chromatograms by converting phosphorylated intermediates and aldehydes to their corresponding nucleosides and alcohols. nih.gov

Analytical separations are commonly performed using C18 reverse-phase columns. nih.gov These columns separate compounds based on their hydrophobicity. Additionally, ion-exchange chromatography, using columns like the Dionex column, has been used to analyze the phosphohydrolase activity of enzymes involved in the biosynthetic pathway. nih.gov Detection is typically achieved by monitoring UV absorbance at 260 nm, the characteristic wavelength for adenine-containing nucleosides. nih.gov

Table 1: HPLC Analysis Conditions for Oxetanocin-Related Compounds

| Parameter | Description | Source |

|---|---|---|

| Column Types | Analytical C18 reverse-phase; Dionex ion-exchange | nih.gov |

| Pre-analysis Treatment | Calf Intestinal Phosphatase (CIP) and Sodium Borohydride (NaBH₄) | nih.gov |

| Detection Method | UV absorbance at 260 nm | nih.gov |

| Application | Monitoring enzymatic reactions, product separation, analysis of phosphohydrolase activity | nih.govnih.gov |

Biochemical and Biophysical Characterization Assays

Understanding the enzymatic machinery responsible for synthesizing this compound is crucial. A variety of biochemical and biophysical assays are used to characterize the enzymes involved, particularly the key players OxsA and OxsB from the Oxetanocin-A biosynthetic pathway. nih.govmit.edunih.gov

The biosynthesis of the oxetanocin ring structure involves at least two critical enzymatic activities.

Phosphohydrolase Activity: The enzyme OxsA is an HD-domain phosphohydrolase. mit.eduosti.gov Its activity is essential for the final steps of the biosynthesis, converting phosphorylated oxetanocin molecules into the final nucleoside product. nih.govosti.gov Assays to measure its activity typically involve incubating the purified enzyme with phosphorylated substrates, such as triphosphorylated oxetanocin compounds (OXT-PPP), and monitoring the release of inorganic phosphate (B84403) or the formation of the dephosphorylated product via HPLC. osti.gov Studies have shown that OxsA can sequentially remove phosphate groups and its activity can be influenced by the presence of divalent metal ions like Co²⁺ and Mg²⁺. osti.gov

Radical SAM Activity: The formation of the strained oxetane (B1205548) ring is a chemically challenging transformation catalyzed by OxsB, a B12-dependent radical S-adenosyl-L-methionine (SAM) enzyme. mit.edunih.govresearchgate.net This enzyme initiates a ring contraction of a precursor nucleoside phosphate through a radical-based mechanism. nih.govmit.edu Activity assays for OxsB are complex and must be conducted under strict anaerobic conditions. A typical assay involves incubating reconstituted OxsB with its substrate (e.g., 2'-deoxyadenosine (B1664071) phosphates), SAM, cobalamin (Cbl), and a reducing system. nih.govnih.gov The formation of the oxetane product is then monitored by HPLC and LC-MS. nih.gov These assays have been critical in establishing that OxsB, in conjunction with OxsA, catalyzes the key ring contraction step. nih.govmit.edu

While detailed kinetic parameters are not extensively documented, kinetic analyses have been performed on the enzymes of the oxetanocin pathway. For the phosphohydrolase OxsA, activity has been plotted as a function of different substrates, providing insight into its substrate specificity. osti.gov The enzyme shows a preference for the small, four-membered ring of oxetanocin compounds over larger, canonical deoxyadenosine (B7792050) phosphates. osti.gov This tailored specificity ensures efficient processing of the correct biosynthetic intermediate. osti.gov Obtaining precise Michaelis-Menten constants (Kₘ and kcat) is often challenging due to the complexity of the multi-component radical SAM enzyme reactions and potential substrate or product inhibition. mdpi.comscience.gov

Table 2: Substrate Specificity of the Phosphohydrolase OxsA

| Substrate | Relative Activity (%) | Metal Cofactor(s) | Source |

|---|---|---|---|

| OXT-PPP | ~100 | Co²⁺/Mg²⁺ | osti.gov |

| OXT-PP | ~60 | Co²⁺/Mg²⁺ | osti.gov |

| OXT-P | ~25 | Co²⁺/Mg²⁺ | osti.gov |

| dATP | ~15 | Co²⁺/Mg²⁺ | osti.gov |

| dADP | <10 | Co²⁺/Mg²⁺ | osti.gov |

| dAMP | <5 | Co²⁺/Mg²⁺ | osti.gov |

The interplay between the enzymes OxsA and OxsB is crucial for the ring contraction reaction. nih.gov Evidence suggests that a direct interaction or complex formation between the two enzymes is necessary for catalysis. nih.govresearchgate.net However, attempts to directly measure this interaction and quantify the binding affinity have proven difficult. Standard techniques such as size-exclusion chromatography and pull-down assays using affinity chromatography have been unsuccessful in detecting a stable protein complex. nih.gov This suggests that the binding affinity between OxsB and OxsA is likely weak or transient, a common feature in biosynthetic pathways where enzymes may form temporary complexes to channel substrates. nih.gov

Advanced Imaging and Microscopy Techniques for Cellular Localization Studies

Currently, there is no information available from the provided search results regarding the application of advanced imaging or microscopy techniques for studying the cellular localization of this compound or its biosynthetic machinery. Such studies, if conducted, could provide valuable insights into how and where the compound is synthesized and stored within the producing organism, Bacillus megaterium. nih.govmit.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.